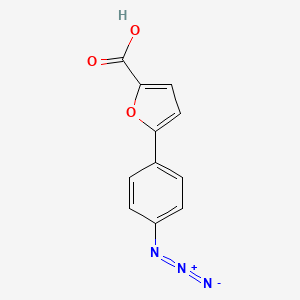

5-(4-Azidophenyl)furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-Azidophenyl)furan-2-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a furan ring substituted with a carboxylic acid group and a phenyl ring bearing an azide group. The presence of the azide group makes it particularly interesting for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Azidophenyl)furan-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-aminophenylfuran-2-carboxylic acid, which is then converted to the azide derivative through a diazotization reaction followed by azidation. The reaction conditions often involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Azidophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving the azide group.

Reduction: Hydrogen gas and palladium on carbon are typical reagents for reducing the azide group.

Oxidation: Potassium permanganate or other strong oxidizing agents can be used for oxidizing the furan ring.

Major Products Formed

Triazoles: Formed from the reaction of the azide group with alkynes.

Aminophenylfuran-2-carboxylic acid: Formed from the reduction of the azide group.

Furan-2,5-dicarboxylic acid: Formed from the oxidation of the furan ring.

Applications De Recherche Scientifique

Chemistry

- Building Block in Click Chemistry : The azide functionality allows for the formation of triazoles through reactions with alkynes, facilitating the construction of diverse molecular architectures. This has implications in drug design and materials science.

Biology

- Bioconjugation : The azide group can be utilized to label biomolecules, enabling researchers to study protein interactions and cellular processes. This application is particularly relevant in the development of targeted therapies and diagnostic tools.

- Antimicrobial Studies : Preliminary studies indicate that derivatives of 5-(4-Azidophenyl)furan-2-carboxylic acid may exhibit antimicrobial properties, making them potential candidates for new antibiotics.

Industrial Applications

- Material Science : Due to its reactive nature, this compound can be incorporated into polymers and coatings, enhancing their properties. The ability to modify surfaces at the molecular level opens avenues for creating advanced materials with tailored functionalities.

Table 1: Summary of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Chemistry | Building block for triazole synthesis | Facilitates complex molecule assembly |

| Biology | Bioconjugation for biomolecule labeling | Enhances understanding of biological processes |

| Industry | Polymer modification | Improves material properties |

Case Study 1: Click Chemistry

A study demonstrated the efficiency of this compound in click chemistry applications, leading to high-yield synthesis of triazole derivatives. These derivatives showed promise as potential drug candidates due to their enhanced stability and bioactivity.

Case Study 2: Antimicrobial Activity

Research involving the synthesis of various derivatives revealed that certain modifications to the this compound structure resulted in significant antimicrobial activity against Gram-positive bacteria. This suggests potential applications in developing new antibiotics.

Mécanisme D'action

The mechanism of action of 5-(4-Azidophenyl)furan-2-carboxylic acid largely depends on the specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. In biological applications, the azide group can be used to label or modify biomolecules, allowing researchers to study their function and interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but with a nitro group instead of an azide group.

5-Phenylfuran-2-carboxylic acid: Lacks the azide group, making it less reactive in certain types of chemical reactions.

Uniqueness

The presence of the azide group in 5-(4-Azidophenyl)furan-2-carboxylic acid makes it particularly versatile for various chemical reactions, especially click chemistry. This sets it apart from similar compounds that lack this functional group, providing unique opportunities for its use in scientific research and industrial applications.

Activité Biologique

5-(4-Azidophenyl)furan-2-carboxylic acid is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with an azido group and a carboxylic acid moiety. The presence of the azido group is particularly noteworthy, as it can facilitate various chemical reactions, including click chemistry, which is useful for bioconjugation and drug delivery systems.

Molecular Formula: C11H8N4O3

Molecular Weight: 244.21 g/mol

Canonical SMILES: C1=CC(=C(C=C1C(=O)O)N=[N+]=[N-])C2=COC=C2

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, furan derivatives have been reported to inhibit mycobacterial enzymes, which may suggest a potential role in treating infections like tuberculosis .

- Anticancer Properties: Preliminary studies indicate that furan derivatives can exhibit cytotoxic effects against cancer cell lines. The azido group may enhance the compound's ability to induce apoptosis in malignant cells by interacting with specific cellular targets .

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. A study focusing on furan-based inhibitors highlighted their effectiveness against mycobacterial species by targeting iron acquisition mechanisms essential for bacterial survival . While specific data on this compound is limited, its structural similarities suggest potential activity against similar targets.

Anticancer Activity

A notable study investigated a series of furan derivatives for their anticancer properties. Compounds were screened against various cancer cell lines, revealing significant cytotoxic effects. For example, one derivative exhibited an IC50 value of 6.76 µg/mL against colorectal carcinoma cells (HCT116), indicating strong anticancer potential . Although direct studies on this compound are scarce, the promising results from related compounds suggest that it may also possess similar activities.

Comparative Analysis

To better understand the potential of this compound, a comparison with other furan derivatives is beneficial:

| Compound Name | Biological Activity | IC50 (µg/mL) |

|---|---|---|

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | Antimicrobial & Anticancer | Varies by target |

| 5-(4-Fluorophenyl)furan-2-carboxylic acid | Moderate Anticancer Activity | Not specified |

| This compound | Potentially Antimicrobial & Anticancer | TBD |

Propriétés

IUPAC Name |

5-(4-azidophenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O3/c12-14-13-8-3-1-7(2-4-8)9-5-6-10(17-9)11(15)16/h1-6H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLGZXCLTVSMNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.